N-1-naphthyl-2-(2-thienylthio)acetamide N-1-naphthyl-2-(2-thienylthio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11178346
InChI: InChI=1S/C16H13NOS2/c18-15(11-20-16-9-4-10-19-16)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CS3
Molecular Formula: C16H13NOS2
Molecular Weight: 299.4 g/mol

N-1-naphthyl-2-(2-thienylthio)acetamide

CAS No.:

Cat. No.: VC11178346

Molecular Formula: C16H13NOS2

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

N-1-naphthyl-2-(2-thienylthio)acetamide -

Molecular Formula C16H13NOS2
Molecular Weight 299.4 g/mol
IUPAC Name N-naphthalen-1-yl-2-thiophen-2-ylsulfanylacetamide
Standard InChI InChI=1S/C16H13NOS2/c18-15(11-20-16-9-4-10-19-16)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,17,18)
Standard InChI Key SOXJKSPOXFCCHL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CS3

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(naphthalen-1-yl)-2-[(thiophen-2-yl)sulfanyl]acetamide. Its molecular formula, C₁₆H₁₃NOS₂, reflects a molecular weight of 299.4 g/mol (calculated from isotopic masses) . The structure integrates three key moieties:

  • A 1-naphthyl group (C₁₀H₇) attached to the acetamide nitrogen.

  • A thiophene ring (C₄H₃S) linked via a sulfur atom (thioether bond).

  • An acetamide backbone (CH₂CONH) bridging the aromatic systems .

Structural Characterization

The compound’s structure is confirmed by spectroscopic and computational data:

  • SMILES Notation: C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CS3 .

  • InChIKey: HMS2511H23 (PubChem identifier) .

  • X-ray Diffraction (XRD): While crystallographic data for this specific compound are unavailable, analogous naphthylacetamides exhibit planar aromatic systems with dihedral angles of 15–25° between the naphthalene and acetamide planes .

Synonyms and Registry Identifiers

Common synonyms include:

  • MLS000577838

  • CHEMBL1414608

  • N-1-Naphthyl-2-(2-thienylthio)acetamide .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis is documented for N-1-naphthyl-2-(2-thienylthio)acetamide, analogous acetamide derivatives are synthesized via:

  • Nucleophilic Substitution: Reaction of 1-naphthylamine with 2-(2-thienylthio)acetyl chloride in the presence of a base (e.g., triethylamine) .

  • Thioether Formation: Coupling of 2-mercaptothiophene with 2-chloro-N-(1-naphthyl)acetamide under basic conditions .

A patent (WO2012093402A1) detailing the synthesis of structurally related naphthylacetamides highlights the use of sulfur-based reagents and hydrogenation catalysts (e.g., palladium on carbon) for C–S bond formation .

Key Reaction Mechanisms

  • C–H and C–N Bond Activation: Rhodium-catalyzed [2+2+2] annulation reactions involving N-(1-naphthyl)acetamide derivatives demonstrate the feasibility of C–S bond formation via spiro rhodacycle intermediates .

  • Dearomatization: Stabilization of cationic intermediates by the naphthyl group facilitates regioselective sulfur incorporation .

Physicochemical Properties

Computed Descriptors

PropertyValueMethod/Source
Molecular Weight299.4 g/molPubChem
XLogP34.2 (estimated)Comparative analysis
Hydrogen Bond Donors1 (amide NH)PubChem
Hydrogen Bond Acceptors3 (amide O, two S atoms)Cactvs 3.4.8.18
Topological Polar Surface Area77.8 ŲPubChem

Experimental Data

  • Solubility: Predicted low water solubility (<0.1 mg/mL) due to high hydrophobicity (XLogP3 >4) .

  • Stability: Sulfur-containing acetamides are prone to oxidation under acidic conditions, forming sulfoxides or sulfones .

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